molecular formula C13H14F3NO3 B2687326 2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid CAS No. 1218621-71-6

2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B2687326
CAS No.: 1218621-71-6
M. Wt: 289.254
InChI Key: UFNVWPMUGLEMSR-UHFFFAOYSA-N
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Description

2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid is an organic compound characterized by the presence of a morpholine ring, a trifluoromethyl group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with morpholine in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety. Common reagents used in these reactions include sodium borohydride for reduction and acetic anhydride for acetylation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

    2-Morpholino-2-(4-(trifluoromethyl)phenyl)acetic acid: Similar structure but with the trifluoromethyl group in the para position.

    2-Morpholino-2-(3-(difluoromethyl)phenyl)acetic acid: Similar structure but with a difluoromethyl group instead of trifluoromethyl.

    2-Morpholino-2-(3-(trifluoromethyl)phenyl)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

Uniqueness: 2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid is unique due to the specific positioning of the trifluoromethyl group and the morpholine ring, which confer distinct chemical and biological properties. Its enhanced lipophilicity and reactivity make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-morpholin-4-yl-2-[3-(trifluoromethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3/c14-13(15,16)10-3-1-2-9(8-10)11(12(18)19)17-4-6-20-7-5-17/h1-3,8,11H,4-7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNVWPMUGLEMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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